5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-6-4-14(5-7-15)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-3-2-12-28-17/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJYFQNOJRBRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Introduction of the thiophene ring: This step involves the coupling of the oxazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final functionalization: The methoxybenzoyl group is added via acylation reactions, typically using an acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The combination of aromatic and heterocyclic rings suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stable aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action for 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the oxazole and thiophene rings might engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Structural Analogues with Modified Oxazole Substituents
Key structural variations in similar compounds include changes to the oxazole substituents, which influence electronic properties and biological interactions.
*Theoretical calculation based on molecular formula C₂₂H₂₁N₅O₃S.
Piperazine-Modified Analogues
The piperazine moiety is critical for interactions with biological targets. Modifications here alter solubility and binding affinity.
Positional Isomers and Heterocyclic Cores
Positional isomerism and core heterocycle changes significantly alter bioactivity.
Functional Group Comparisons
Nitrile-containing compounds are explored for diverse applications:
- Nitrile Role : The nitrile group in the target compound may act as a hydrogen bond acceptor or metabolic stabilizer, similar to its role in CYP51 inhibitors like UDO .
Biological Activity
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, also known as Y511-0647, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 941266-23-5 |
| LogP | 2.012 |
| Polar Surface Area | 41.91 Ų |
| Hydrogen Bond Acceptors | 5 |
Research indicates that this compound may exert its biological effects through multiple pathways, particularly in cancer treatment. The following mechanisms have been proposed:
- Apoptosis Induction : Studies have shown that the compound can increase the expression of p53 and activate caspase-3 in cancer cell lines (e.g., MCF-7), leading to apoptosis .
- Inhibition of Carbonic Anhydrases : The compound has demonstrated selective inhibition of various carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis .
- Molecular Docking Studies : Docking studies suggest strong hydrophobic interactions with key amino acids in target receptors, akin to established drugs like Tamoxifen .
Biological Activity
The biological activity of the compound has been evaluated in various studies:
- Antitumor Activity : In vitro assays have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and pancreatic cancer cells .
- Selectivity : The compound selectively inhibits hCA IX and hCA XII at nanomolar concentrations, indicating its potential as a targeted therapeutic agent for cancer treatment .
Case Studies
- Study on MCF-7 Cells : A study focused on the effects of the compound on MCF-7 breast cancer cells revealed that it significantly upregulated apoptotic markers and induced cell death through a caspase-dependent pathway .
- Evaluation Against Pancreatic Cancer : In another study, the compound was tested against PANC-1 pancreatic cancer cells, showing potent growth inhibition and suggesting its utility in treating aggressive cancer types .
Research Findings
Recent research highlights several critical findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Modifications to the piperazine and oxazole moieties have been explored to enhance potency and selectivity against specific cancer targets .
- In Vivo Studies : Preliminary in vivo studies indicate promising results in tumor reduction in animal models, though further investigations are needed to confirm these findings and evaluate safety profiles .
Q & A
Q. What are the critical steps and reagents for synthesizing 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile?
Methodological Answer: The synthesis typically involves:
Piperazine Derivative Formation : Reacting 4-methoxybenzoyl chloride with piperazine under anhydrous conditions (dichloromethane, triethylamine) to form the 4-(4-methoxybenzoyl)piperazine intermediate .
Oxazole Ring Cyclization : Utilizing a cyclization reaction between a nitrile-containing precursor and a thiophen-2-yl group. Catalysts like POCl₃ or TfOH may enhance reaction efficiency .
Coupling Reactions : Combining intermediates via nucleophilic substitution or amide coupling.
Key Reagents :
- Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
- Bases: Triethylamine (TEA), sodium hydroxide.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Piperazine Formation | 4-Methoxybenzoyl chloride, DCM, TEA, 0°C | 78 | NMR, HPLC | |
| Oxazole Cyclization | POCl₃, acetonitrile, reflux | 65 | TLC, IR |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., piperazine NH at δ 2.8–3.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- Infrared Spectroscopy (IR) : Detect functional groups (C≡N stretch ~2240 cm⁻¹, C=O ~1680 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 436.12 [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if single crystals are obtained) .
Q. What initial biological screening assays are recommended?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, Aurora B) using fluorescence-based or radiometric assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 or serotonin receptors) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) testing against Gram+/Gram- bacteria .
- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
Methodological Answer:
- Reaction Optimization :
- Temperature Control : Lower temps (0–5°C) reduce side reactions during acylation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Purification Strategies :
- Flash Chromatography : Gradient elution (e.g., 20–50% ethyl acetate in hexane) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
Q. Table 2: Yield Optimization Comparison
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| POCl₃, 80°C, 12h | 65 | 95 | |
| TfOH, RT, 6h | 72 | 98 |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Mechanistic Follow-Up :
- SAR Studies : Modify the thiophene or methoxy groups to isolate activity contributors .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan®) to identify non-specific interactions .
Q. What computational methods aid in elucidating the mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., kinases) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
Q. How to design structure-activity relationship (SAR) studies?
Methodological Answer:
Core Modifications : Replace the oxazole with thiazole or imidazole to assess heterocycle impact .
Substituent Variation :
- Piperazine : Test 4-fluorobenzoyl vs. 4-methoxybenzoyl for steric/electronic effects .
- Thiophene : Introduce methyl or nitro groups at the 5-position .
Bioisosteric Replacement : Swap carbonitrile (-CN) with trifluoromethyl (-CF₃) to modulate lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
